ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate
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Overview
Description
Ethyl 2-methyl-4,4,4-trifluorocrotonate is an organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . It is a liquid at room temperature and is primarily used in research applications . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Ethyl 2-methyl-4,4,4-trifluorocrotonate can be synthesized through various methods. One common synthetic route involves the Michael addition reaction between ethyl crotonate and a trifluoromethylating agent . The reaction typically requires a base such as sodium hydride and is conducted under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
Ethyl 2-methyl-4,4,4-trifluorocrotonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions.
Scientific Research Applications
Ethyl 2-methyl-4,4,4-trifluorocrotonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4,4,4-trifluorocrotonate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes . This property makes it effective in modifying enzyme activity and protein function . The compound can also participate in hydrogen bonding and van der Waals interactions, further influencing its biological activity .
Comparison with Similar Compounds
Ethyl 2-methyl-4,4,4-trifluorocrotonate can be compared with other similar compounds such as:
Ethyl 4,4,4-trifluorocrotonate: This compound lacks the methyl group at the 2-position, making it less sterically hindered.
Ethyl 3-amino-4,4,4-trifluorocrotonate: This compound contains an amino group, which significantly alters its reactivity and applications.
Ethyl 4,4,4-trifluoro-2-butynoate: This compound has a triple bond, making it more reactive in certain chemical reactions. The unique presence of the 2-methyl group in ethyl 2-methyl-4,4,4-trifluorocrotonate provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNRXTIKMSOZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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